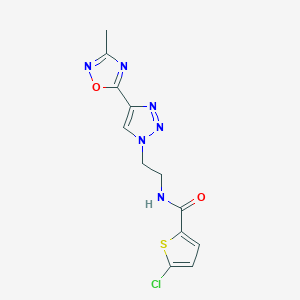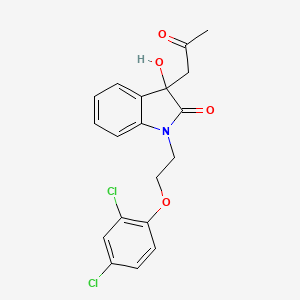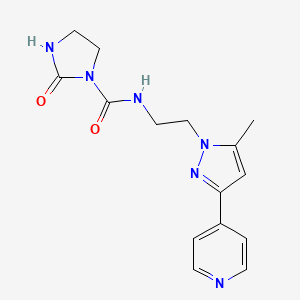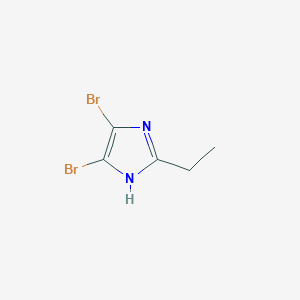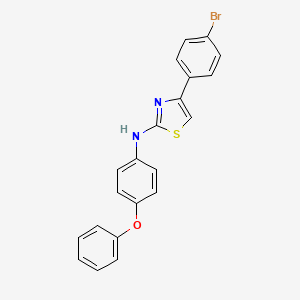![molecular formula C17H24N2O2 B2926651 (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide CAS No. 2411326-05-9](/img/structure/B2926651.png)
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide, also known as DMABN, is a chemical compound that has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide is not fully understood, but it is thought to act as a modulator of ion channels in the brain. Specifically, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to interact with the voltage-gated sodium channel Nav1.7, which plays a key role in pain sensation. By modulating the activity of Nav1.7, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide could potentially be used to treat chronic pain.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to inhibit the growth of cancer cell lines and modulate the activity of ion channels in the brain. In vivo, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain therapies.
实验室实验的优点和局限性
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has a number of advantages for use in scientific research. It is a relatively small molecule, which makes it easy to synthesize and modify. It is also stable and easy to handle, which makes it a useful tool for in vitro and in vivo experiments. However, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experimental settings. It also has not been extensively studied in humans, which limits its potential applications in clinical settings.
未来方向
There are a number of future directions for research on (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide. One potential direction is to further investigate its mechanism of action, particularly with regard to its interactions with ion channels in the brain. Another potential direction is to explore its potential applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Additionally, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide could be used as a starting point for the development of new compounds with potential therapeutic applications in a variety of fields.
合成方法
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide can be synthesized through a multistep process, starting with the reaction of 2-methoxybenzaldehyde with cyclobutanone to form a chalcone intermediate. This intermediate is then reacted with dimethylamine and ethyl acetoacetate to form the final product, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide. The synthesis of (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been optimized to achieve high yields and purity, making it a useful tool for scientific research.
科学研究应用
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer biology, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer therapies. In drug discovery, (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)13-6-10-16(20)18-17(11-7-12-17)14-8-4-5-9-15(14)21-3/h4-6,8-10H,7,11-13H2,1-3H3,(H,18,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMFQJIGDSBRAZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)

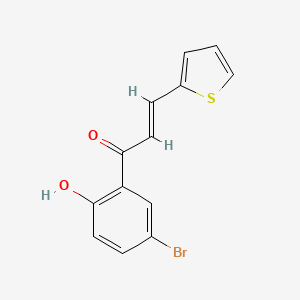
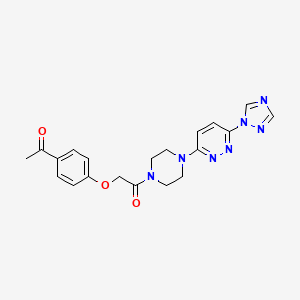
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)
